2,5-Diphenylthiophene

Description

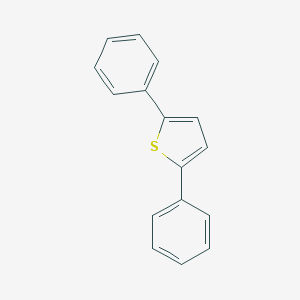

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-diphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZNRABKQDKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162736 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-78-9 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Diphenylthiophene Derivatives for Researchers and Drug Development Professionals

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that hold a significant place in medicinal chemistry and materials science.[1][2] The thiophene ring is considered a "privileged scaffold," frequently appearing in a wide array of pharmacologically active molecules due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene.[1][2] Among these, 2,5-diphenylthiophene derivatives have garnered considerable attention owing to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of reaction pathways to aid researchers and professionals in drug development.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several reliable and versatile methods. The most prominent among these are the Paal-Knorr Thiophene Synthesis, Suzuki-Miyaura Cross-Coupling, and the Gewald Aminothiophene Synthesis for specific derivatives.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the formation of thiophenes from 1,4-dicarbonyl compounds.[4][5] For the synthesis of this compound, the readily available 1,4-diphenyl-1,4-butanedione serves as the starting material. The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to effect cyclization and dehydration.[5][6]

Reaction Pathway:

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Paal-Knorr Reaction

-

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Quantitative Data for Paal-Knorr Synthesis

| Starting Material | Sulfurizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | Toluene | 3 | 110 (reflux) | ~85 | [5][7] |

| 1,4-Diphenyl-1,4-butanedione | P₄S₁₀ | Pyridine | 2 | 115 (reflux) | ~80 | [5][6] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[8] This palladium-catalyzed reaction is particularly useful for synthesizing 2,5-diarylthiophenes by coupling a dihalogenated thiophene, such as 2,5-dibromothiophene, with an arylboronic acid.[8][9]

Reaction Pathway:

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Materials:

-

2,5-Dibromothiophene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Standard Schlenk line apparatus.

-

-

Procedure: [8]

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromothiophene (1.0 mmol), phenylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (6 mol%), and potassium phosphate (4.0 mmol).[8]

-

Add 1,4-dioxane (2 mL) and degassed water (0.5 mL).[8]

-

Stir the reaction mixture at 90 °C for 12 hours.[8]

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Synthesis of 2,5-Diaryl-3-hexylthiophenes [8]

| Arylboronic Acid | Product | Solvent | Yield (%) |

| 4-Methylphenylboronic acid | 3-Hexyl-2,5-bis(4-methylphenyl)thiophene | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | 3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene | 1,4-Dioxane/H₂O | 82 |

| 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 1,4-Dioxane/H₂O | 78 |

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multi-component reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[10] This one-pot reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10] While not a direct route to this compound itself, it is a key method for synthesizing derivatives bearing an amino group at the 2-position, which are valuable precursors in drug development.[11][12]

Reaction Pathway:

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol: General Procedure for Gewald Synthesis

-

Materials:

-

A ketone (e.g., acetophenone)

-

An α-cyanoester (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine or piperidine)

-

Ethanol

-

Standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask, combine the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add the base (e.g., morpholine, 0.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Quantitative Data for Gewald Synthesis of 2-Aminothiophenes [13]

| Ketone | Active Methylene Compound | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | Malononitrile | Piperidinium borate | EtOH/H₂O | 0.5 | 98 |

| Cyclopentanone | Malononitrile | Piperidinium borate | EtOH/H₂O | 0.75 | 96 |

| Acetone | Ethyl cyanoacetate | Piperidinium borate | EtOH/H₂O | 2.5 | 89 |

Applications in Drug Development

Thiophene derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] The this compound scaffold, in particular, has been identified as a core structure in the development of novel therapeutic agents.

-

Anticancer Agents: Certain 2,5-bis(amidinophenyl)thiophene derivatives have shown potent inhibitory activity against botulinum neurotoxin serotype A metalloprotease, highlighting their potential in developing treatments for botulism.[3]

-

Enzyme Inhibitors: The structural features of this compound derivatives allow for their development as specific enzyme inhibitors, a key strategy in modern drug discovery.[12][14]

-

Antimicrobial and Antifungal Agents: The thiophene nucleus is a component of several antimicrobial and antifungal drugs.[1][12]

-

Central Nervous System (CNS) Agents: Thiophene-containing compounds have been successfully developed as antipsychotic and anticonvulsant drugs.[2][12]

Logical Workflow for Drug Discovery:

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease [pubmed.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemistry of 2,5-Diphenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenylthiophene is a versatile heterocyclic aromatic compound that has garnered significant interest across various scientific disciplines. Its unique π-conjugated system, arising from the central thiophene ring flanked by two phenyl groups, imparts favorable electronic and photophysical properties. This has led to its exploration in materials science, particularly in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the thiophene scaffold is a well-recognized pharmacophore, and derivatives of this compound have been investigated for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Introduction

This compound is a crystalline solid, typically appearing as a white to off-white powder.[1] Its fundamental properties are summarized in the table below. The molecule's planarity and extended π-conjugation are key to its utility in electronic applications, facilitating charge transport.[2] In the realm of medicinal chemistry, the lipophilic nature of the phenyl groups combined with the heteroaromatic thiophene core provides a scaffold for the design of novel bioactive molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂S | [1] |

| Molecular Weight | 236.33 g/mol | [1] |

| Melting Point | 151-155 °C | [1] |

| Boiling Point | 366.6 °C at 760 mmHg | |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 1445-78-9 | [1] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Paal-Knorr thiophene synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4][5] For the synthesis of this compound, the readily available 1,4-diphenyl-1,4-butanedione serves as the starting material, and phosphorus pentasulfide (P₄S₁₀) is commonly employed as the sulfur source.[5]

Paal-Knorr Synthesis Workflow

The general workflow for the Paal-Knorr synthesis of this compound is depicted in the following diagram. The process involves the reaction of the 1,4-diketone with the sulfurizing agent, followed by heating to effect cyclization and dehydration, and subsequent purification of the product.

Detailed Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-diphenyl-1,4-butanedione (1.0 eq).

-

Add anhydrous toluene to dissolve the diketone.

-

Carefully add phosphorus pentasulfide (0.5 eq) in portions to the stirred solution. Caution: The reaction can be exothermic, and hydrogen sulfide gas, which is toxic and has a foul odor, may be evolved.[5] This step should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it into a stirred, saturated sodium bicarbonate solution to neutralize any remaining acidic species.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of an electron-rich aromatic heterocycle. The thiophene ring is susceptible to electrophilic aromatic substitution, and the phenyl substituents influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, readily occur on the thiophene ring. The phenyl groups are deactivating towards the thiophene ring due to their electron-withdrawing inductive effect, but their resonance effects can direct incoming electrophiles. The substitution typically occurs at the 3- and 4-positions of the thiophene ring.

3.1.1. Experimental Protocol: Electrophilic Bromination

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 eq) in one portion to the stirred solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude brominated product, which can be further purified by column chromatography or recrystallization.

3.1.2. Experimental Protocol: Electrophilic Nitration

Materials:

-

This compound

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the solution to 10 °C.

-

Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise, maintaining the temperature below room temperature.[7] Caution: Nitration reactions are highly exothermic and require careful temperature control.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain the nitrated this compound. Further purification can be achieved by recrystallization.

Physicochemical Properties

The electronic and photophysical properties of this compound are central to its applications in materials science.

Photophysical Properties

This compound exhibits fluorescence, a property that is exploited in its use in OLEDs. The absorption and emission characteristics are influenced by the solvent environment.

| Property | Value (in solution) | Reference |

| Absorption Maximum (λ_abs) | ~330-350 nm | |

| Emission Maximum (λ_em) | ~380-420 nm | |

| Fluorescence Quantum Yield (Φ_f) | Varies with solvent and substitution | |

| Stokes Shift | ~50-70 nm |

Electrochemical Properties

The electrochemical properties of this compound, particularly its HOMO and LUMO energy levels, are crucial for its performance in organic electronic devices. These parameters determine the efficiency of charge injection and transport.

| Property | Approximate Value (eV) | Reference |

| HOMO Level | -5.5 to -5.8 eV | |

| LUMO Level | -2.3 to -2.6 eV | |

| Electrochemical Band Gap | ~3.0-3.3 eV |

Applications

The unique properties of this compound have led to its use in several high-technology and research areas.

Organic Electronics

This compound serves as a building block for organic semiconductors used in:

-

Organic Light-Emitting Diodes (OLEDs): It can be used as a blue-emitting material or as a host for other dopants.[1]

-

Organic Field-Effect Transistors (OFETs): Its ability to transport charge makes it suitable for the active layer in transistors.

OLED Fabrication Workflow:

The following diagram illustrates a general workflow for the fabrication of an OLED device incorporating a this compound-based material.

Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in drug discovery. Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity is highly dependent on the nature and position of other substituents on the thiophene and phenyl rings.

| Biological Activity | Example Derivative Class | IC₅₀/Activity | Reference |

| Anticancer | Substituted 2,5-diphenylthiophenes | Varies with cell line and substitution | |

| Antimicrobial | Thiophene-based chalcones | Varies with microbial strain | |

| Anti-inflammatory | Thiophene carboxamides | Varies with assay |

Conclusion

This compound is a molecule of significant academic and industrial interest. Its straightforward synthesis via the Paal-Knorr reaction, coupled with its versatile reactivity and favorable physicochemical properties, makes it a valuable building block in both materials science and medicinal chemistry. This guide has provided a detailed overview of its chemistry, including practical experimental protocols and a summary of its key characteristics and applications. It is anticipated that further research into the derivatization and application of this compound will continue to yield exciting advancements in organic electronics and drug discovery.

References

- 1. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2,5-Diphenylthiophene (CAS 1445-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and safety data for the chemical compound 2,5-Diphenylthiophene, identified by CAS number 1445-78-9. The information is compiled from various scientific and safety data sources to support research, development, and handling of this substance.

Chemical and Physical Properties

This compound is an organic sulfur compound featuring a central thiophene ring substituted with two phenyl groups.[1] This structure imparts specific electronic and physical properties that make it a subject of interest in materials science and as a building block in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂S | [1][2] |

| Molecular Weight | 236.33 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 151 - 155 °C | [2] |

| Boiling Point | 366.6 °C at 760 mmHg | [1] |

| Flash Point | 130.9 °C | [1] |

| Density | 1.128 g/cm³ | [1] |

| Vapor Pressure | 3.06E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.622 | [1] |

| Solubility | Soluble in Toluene | [1] |

Experimental Protocols

General Experimental Workflow for Physicochemical Property Determination

Below is a generalized workflow representing the common experimental procedures used to determine the key physical and chemical properties of a solid organic compound like this compound.

Safety Data

The safety information for this compound is limited. Some sources classify it as an irritant, while others do not provide specific hazard classifications.[1] Prudent laboratory practices should be followed when handling this compound.

Table 2: Safety and Handling Information for this compound

| Parameter | Information | Source(s) |

| Hazard Classification | IRRITANT (Note: Some sources state N/A) | [1] |

| Acute Toxicity | Oral, Dermal, Inhalation: No data available | [3] |

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment as required. | |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |

General Laboratory Safety Workflow

This diagram illustrates a standard workflow for ensuring safety when handling chemical compounds in a laboratory setting.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of this compound (CAS 1445-78-9). However, the broader class of thiophene derivatives has been investigated for various pharmacological activities.

Thiophene-containing compounds have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] The mechanisms of action for some thiophene derivatives have been suggested to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the induction of apoptosis in cancer cell lines.[4][6][7]

Hypothetical Signaling Pathway for a Thiophene Derivative with Anti-Inflammatory Activity

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiophene derivative with anti-inflammatory properties, based on the known mechanisms of other compounds in this class. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Toxicological Data

Comprehensive toxicological data for this compound is not available. Acute toxicity studies (oral, dermal, and inhalation) have not been reported in the available literature.[3]

Table 3: Toxicological Profile of this compound

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity (LD50) | No data available | [3] |

| Acute Dermal Toxicity (LD50) | No data available | [3] |

| Acute Inhalation Toxicity (LC50) | No data available | [3] |

| Ecotoxicity | No data available |

Given the lack of specific toxicological information, this compound should be handled with care, assuming it may be harmful.

Applications and Areas of Research

This compound is utilized in several areas of research and industry:

-

Materials Science: It serves as a building block for organic semiconductors, polymers, and other materials with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2]

-

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]

-

Pharmaceutical Research: As a scaffold, it is of interest in the design and synthesis of new potential therapeutic agents.[1]

Disclaimer

This document is intended for informational purposes only and is based on currently available data. The absence of information does not imply that the substance is harmless. All laboratory work should be conducted by qualified individuals using appropriate safety precautions. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

- 1. Cas 1445-78-9,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Aryl-Substituted Five-Membered Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic methodologies for preparing aryl-substituted five-membered heterocycles, which are pivotal structural motifs in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through diagrams.

Synthesis of Aryl-Substituted Pyrroles

Aryl-substituted pyrroles are prevalent in a wide range of biologically active compounds. Their synthesis is of great interest, with both classical and modern methods being employed.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2]

The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole.[3]

Caption: General experimental workflow for the Paal-Knorr synthesis.

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) |

| 2,5-Hexanedione | Aniline | Acetic Acid | Reflux | 15 min | ~52 |

| 1-Phenyl-1,4-pentanedione | Benzylamine | Ethanol | 120 (MW) | 5 min | 95 |

| 3,4-Dimethyl-2,5-hexanedione | p-Toluidine | Iodine/Solvent-free | RT | 2 h | 92 |

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux for 15 minutes.

-

Work-up: After cooling the mixture in an ice bath, add 0.5 M hydrochloric acid to precipitate the product.

-

Purification: Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture.

Suzuki-Miyaura Coupling

Modern cross-coupling reactions provide an alternative route to aryl-substituted pyrroles. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halo-pyrrole and an arylboronic acid.[4][5] To prevent side reactions, protection of the pyrrole nitrogen is often necessary.[4]

The catalytic cycle involves oxidative addition of the palladium catalyst to the halopyrrole, transmetalation with the arylboronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

| Bromopyrrole Derivative | Arylboronic Acid | Base | Catalyst | Yield (%) |

| Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | Phenylboronic acid | K2CO3 | Pd(PPh3)4 | 95 |

| Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | K2CO3 | Pd(PPh3)4 | 93 |

| Methyl 5-bromo-1-(SEM)-pyrrole-2-carboxylate | 4-Fluorophenylboronic acid | K2CO3 | Pd(PPh3)4 | 85 |

-

Reaction Setup: To a solution of the SEM-protected bromopyrrole (1.0 eq) and arylboronic acid (1.5 eq) in a suitable solvent (e.g., dioxane), add the base (e.g., K2CO3, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

-

Heating: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Synthesis of Aryl-Substituted Furans

Aryl-substituted furans are important scaffolds in medicinal chemistry and materials science. Key synthetic routes include the Feist-Benary synthesis and modern palladium-catalyzed methods.

Feist-Benary Furan Synthesis

This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to form substituted furans.[6][7]

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Yield (%) |

| Chloroacetone | Ethyl acetoacetate | Pyridine | 65-75 |

| Phenacyl bromide | Acetylacetone | Triethylamine | 70-80 |

-

Reaction Setup: In a reaction vessel, dissolve ethyl acetoacetate (1.0 eq) in pyridine.

-

Addition of Halo Ketone: Slowly add chloroacetone (1.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux for 4 hours.

-

Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography.

Palladium-Catalyzed Direct Arylation

Direct C-H arylation of furan derivatives with aryl halides offers a more atom-economical approach to aryl-substituted furans.[8]

| Furan Derivative | Aryl Bromide | Catalyst System | Yield (%) |

| 2-Furaldehyde | 4-Bromotoluene | [Pd(C3H5)Cl]2/Tedicyp | 85 |

| Furan | 4-Bromoanisole | [Pd(C3H5)Cl]2/Tedicyp | 78 |

Synthesis of Aryl-Substituted Thiophenes

Aryl-thiophenes are key components in conductive polymers and pharmaceuticals. The Gewald and Suzuki coupling reactions are prominent synthetic methods.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene compound, and elemental sulfur in the presence of a base.[9][10]

The reaction initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[10]

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

| Carbonyl Compound | Active Methylene | Base | Solvent | Temp. (°C) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 85-95 |

| Acetophenone | Ethyl cyanoacetate | Triethylamine | Methanol | RT | 70-80 |

-

Reaction Setup: To a round-bottom flask, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 20-30 mL) and the base (e.g., morpholine, 10-20 mol%).

-

Reaction: Stir the mixture at room temperature or heat to 40-50 °C, monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

-

Purification: If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography.

Suzuki and Stille Coupling for Aryl-Thiophenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki[11] and Stille[12] couplings, are highly effective for the synthesis of aryl-thiophenes from bromo- or stannyl-thiophenes and arylboronic acids or organostannanes, respectively.

| Thiophene Derivative | Arylboronic Acid/Ester | Base | Yield (%) |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | K3PO4 | 92 |

| 4-Bromothiophene-2-carbaldehyde | 4-Methoxyphenylboronic acid | K3PO4 | 85 |

Synthesis of Aryl-Substituted Pyrazoles

Aryl-pyrazoles are a critical class of heterocycles in drug discovery. The Knorr pyrazole synthesis is a classical and efficient method for their preparation.

Knorr Pyrazole Synthesis

This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[13][14]

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent/Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid | Reflux | 1 | High |

| Dibenzoylmethane | Hydrazine hydrate | Ethanol/Acetic acid | 100 | 1 | 85-95 |

-

Reaction Setup: In a vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

-

Heating: Heat the reaction at approximately 100 °C for 1 hour.

-

Work-up: Add water (10 mL) to the hot reaction mixture with stirring.

-

Purification: Cool the reaction slowly to facilitate precipitation, filter the mixture, and rinse the product with water.

Synthesis of Aryl-Substituted Imidazoles

Aryl-imidazoles are found in numerous pharmaceuticals. The Van Leusen and Debus-Radziszewski syntheses are two key methods for their construction.

Van Leusen Imidazole Synthesis

This method prepares imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC).[15] The aldimine can be generated in situ in a three-component reaction.[15]

The reaction involves the base-induced cycloaddition of TosMIC to the C=N bond of the imine, followed by elimination of p-toluenesulfinic acid.[15]

Caption: Logical flow of the Van Leusen imidazole synthesis.

| Aldehyde | Amine | TosMIC | Base | Yield (%) |

| Benzaldehyde | Benzylamine | TosMIC | K2CO3 | 70-85 |

| 4-Chlorobenzaldehyde | Aniline | TosMIC | K2CO3 | 75-90 |

Debus-Radziszewski Imidazole Synthesis

This multi-component reaction synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[16][17]

| 1,2-Dicarbonyl | Aldehyde | Amine Source | Yield (%) |

| Benzil | Benzaldehyde | Ammonium acetate | 80-95 |

| Glyoxal | 4-Anisaldehyde | Ammonia | 75-90 |

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 16. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 17. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

2,5-diphenylthiophene as a building block in organic synthesis

An In-depth Technical Guide to 2,5-Diphenylthiophene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic sulfur compound characterized by a central five-membered thiophene ring flanked by two phenyl groups at the 2 and 5 positions.[1][2] This symmetrical, π-conjugated system imparts significant chemical and thermal stability, as well as unique electronic and photophysical properties.[2][3] These characteristics make this compound a highly valuable and versatile building block in organic synthesis. Its rigid, planar structure and tunable electronic nature have positioned it as a key intermediate in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][3] Furthermore, its scaffold is utilized in the polymer industry and serves as a foundational structure for the synthesis of novel therapeutic agents in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data for laboratory application.

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Paal-Knorr thiophene synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[4][5]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis allows for the efficient construction of the thiophene ring. For this compound, the reaction starts with 1,4-diphenyl-1,4-butanedione, which is heated in the presence of a sulfur source, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7] The reaction proceeds via the conversion of the diketone into a sulfur-containing heterocycle.[4] While the precise mechanism is complex and may involve a bis-thioketone intermediate, the overall transformation is a dehydration and sulfurization process that yields the aromatic thiophene ring.[4][7]

Caption: Paal-Knorr synthesis of this compound from a 1,4-diketone.

Physicochemical and Spectroscopic Properties

This compound is a white to light-colored crystalline solid at room temperature.[2] Its key physical and calculated properties are summarized below. The presence of the extended π-conjugated system is central to its electronic behavior and is characterized by its UV-Visible absorption spectrum.[2][3][8]

Data Summary: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂S | [9][10] |

| Molecular Weight | 236.33 g/mol | [1][10] |

| CAS Number | 1445-78-9 | [1][9] |

| Melting Point | 151 - 155 °C | [1][11] |

| Boiling Point | 366.6 °C at 760 mmHg | [1] |

| Appearance | White to light brown crystalline powder | [2][11] |

| Solubility | Soluble in Toluene | [1] |

| logP (Octanol/Water) | 5.082 (Calculated) | [12] |

Data Summary: Spectroscopic Data

| Technique | Key Signals / Maxima | Reference |

| UV-Vis (λmax) | ~320-330 nm | [8] |

| ¹³C NMR | Signals expected around 125-140 ppm | [9] |

| Mass Spec (EI) | m/z 236 (M+), 121 | [9][13] |

Applications as a Building Block in Organic Synthesis

The rigid, planar, and electron-rich nature of the this compound core makes it an exceptional building block for creating larger, functional organic molecules and polymers. Its derivatives are central to advancements in materials science and medicinal chemistry.

Organic Electronics

This compound is a foundational unit for organic semiconductors.[3] Its derivatives can be functionalized, typically at the 3 and 4 positions of the thiophene ring or on the peripheral phenyl groups, to tune solubility and electronic properties.[3] Halogenated versions of this compound are common precursors for cross-coupling reactions.

Workflow: Polymer Synthesis via Cross-Coupling

A common strategy involves the synthesis of a di-halogenated (e.g., di-bromo) this compound derivative, which can then undergo polymerization with a di-boronic ester or di-stannane co-monomer via Suzuki or Stille coupling, respectively.[14] This modular approach allows for the precise construction of conjugated polymers with tailored band gaps and charge transport properties for use in OLEDs and OFETs.[3][15]

Caption: General workflow for synthesizing conjugated polymers from this compound.

Medicinal Chemistry

The thiophene ring is a well-known bioisostere of the phenyl group, and its inclusion in drug candidates can favorably modulate physicochemical properties and biological activity.[16] The this compound scaffold serves as a rigid core for designing molecules that target a range of biological systems.[1] For instance, thiophene-hydrazone derivatives have been synthesized and investigated for their potential as anticancer agents, demonstrating activity against pancreatic cancer cell lines.[17]

Other Applications

-

Polymer Industry: Used as a monomer for producing high-performance polymers for specialized coatings, adhesives, and composites.[1]

-

Chemical Sensors: The electronic properties of materials derived from this compound make them suitable for the development of sensitive chemical sensors for detecting gases or volatile organic compounds.[3]

-

Environmental Applications: Its sulfur-containing structure suggests potential use in materials designed for pollution remediation, such as the adsorption of heavy metals.[1]

Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations for the synthesis and functionalization of this compound.

Protocol: Synthesis of this compound via Paal-Knorr Reaction

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 1,4-diphenyl-1,4-butanedione in an anhydrous solvent.

-

Reagent Addition: Add 0.5 - 1.2 equivalents of the sulfurizing agent (e.g., Lawesson's reagent) to the solution.[18] Caution: This reaction may produce toxic H₂S gas and should be performed in a well-ventilated fume hood.[7]

-

Heating: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[18]

-

Work-up: After the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude solid product by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) to yield pure this compound.

Protocol: Bromination of this compound for Cross-Coupling

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or Chloroform)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification glassware

Procedure:

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in the chosen solvent in a round-bottom flask protected from light.

-

Reagent Addition: Add 2.0-2.2 equivalents of NBS portion-wise to the solution at room temperature or while cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted into the di-brominated product.

-

Work-up: Pour the reaction mixture into water and stir. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the collected solid with water and a cold, non-polar solvent (e.g., hexanes) to remove impurities. The product can be further purified by recrystallization or column chromatography to yield the desired di-bromo derivative, ready for use in cross-coupling polymerizations.

Conclusion

This compound is a robust and versatile molecular building block with a rich history and a bright future in synthetic chemistry. Its straightforward synthesis and favorable electronic and physical properties have established it as a critical component in the development of high-performance organic electronic materials. As research continues, the modification of this core structure will undoubtedly lead to new generations of advanced polymers, functional materials, and potentially novel therapeutic agents, underscoring its enduring importance for researchers across multiple scientific disciplines.

References

- 1. Cas 1445-78-9,this compound | lookchem [lookchem.com]

- 2. CAS 1445-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. Thiophene, 2,5-diphenyl- [webbook.nist.gov]

- 9. This compound | C16H12S | CID 74050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1445-78-9 | this compound - Moldb [moldb.com]

- 11. This compound | 1445-78-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Thiophene, 2,5-diphenyl- (CAS 1445-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Thiophene, 2,5-diphenyl- [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

literature review of 2,5-diphenylthiophene research

An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2,5-Diphenylthiophene

For researchers, scientists, and drug development professionals, this compound (DPT) stands as a pivotal molecular scaffold. Characterized by a central five-membered thiophene ring flanked by two phenyl groups, this compound offers a unique combination of electronic properties, thermal stability, and synthetic versatility.[1] Its rigid, π-conjugated system is the foundation for its utility in advanced materials, particularly organic electronics, while the thiophene core is a well-established pharmacophore in medicinal chemistry. This guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of this compound, supported by detailed experimental protocols and quantitative data.

Physicochemical and Electronic Properties

This compound is typically a white to light-yellow crystalline solid at room temperature.[1] The phenyl groups attached at the 2 and 5 positions of the thiophene ring enhance its thermal stability and modulate its electronic characteristics.[1] It is this π-conjugated system that is crucial for its behavior as a semiconductor.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1445-78-9 | [2] |

| Molecular Formula | C₁₆H₁₂S | [2] |

| Molecular Weight | 236.33 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 151 - 155 °C | [1] |

Table 2: Photophysical Properties of this compound and Derivatives

Quantitative photoluminescence data for the unsubstituted this compound is not extensively reported in the literature, as it primarily serves as a core building block. However, its derivatives are designed for specific photophysical properties. The parent compound exhibits a strong UV absorption.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Solvent |

| This compound | ~330 | Not Reported | Not Reported | Not Reported |

| D-π-A Derivative 1 ¹ | 404 | 559 | Not Reported | Dichloromethane |

| D-π-A Derivative 2 ² | 430 | 585 | Not Reported | Dichloromethane |

¹Derivative with p-N,N-diethylaniline (donor) and nitrone (acceptor) groups.[2] ²Derivative with p-N,N-diethylaniline (donor) and dicyanovinyl (acceptor) groups.[2]

Table 3: Electrochemical Properties of this compound Derivatives

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for designing organic electronic devices. These are typically determined experimentally using cyclic voltammetry. While data for the parent molecule is sparse, its derivatives show tunable energy levels.

| Compound | EHOMO (eV) | ELUMO (eV) | Band Gap Eg (eV) | Method |

| D-π-A Derivative 1 ¹ | -5.48 | -3.11 | 2.37 | Cyclic Voltammetry |

| D-π-A Derivative 2 ² | -5.55 | -3.42 | 2.13 | Cyclic Voltammetry |

¹Derivative with p-N,N-diethylaniline (donor) and nitrone (acceptor) groups.[2] ²Derivative with p-N,N-diethylaniline (donor) and dicyanovinyl (acceptor) groups.[2]

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound is a variation of the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound, in this case, 1,4-diphenyl-1,4-butanedione, with a sulfurizing agent. Lawesson's reagent is a mild and effective agent for this thionation reaction.[3][4]

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol describes a representative procedure for the synthesis of this compound from 1,4-diphenyl-1,4-butanedione.

-

Reagent Preparation : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (1 equivalent). Add anhydrous toluene as the solvent.

-

Addition of Thionating Agent : To the stirred suspension, add Lawesson's reagent (0.5 equivalents).[4] The reagent is typically split, with each half reacting with one carbonyl group.

-

Reaction : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[1]

-

Work-up : After the reaction mixture is cooled to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude residue is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent, to yield the pure this compound product.

Key Applications

The unique properties of the this compound core have led to its application in two primary scientific fields: organic electronics and as a scaffold for drug discovery.

Organic Electronics

This compound and its derivatives are key materials in organic electronics, serving as organic semiconductors.[1] Their excellent thermal stability and charge transport properties are critical for use in devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[5] In these applications, the DPT core often serves as a π-conjugated bridge between electron-donating and electron-accepting moieties, allowing for precise tuning of the material's optoelectronic properties.[6][7]

Figure 2. Role of DPT derivatives in an OLED emissive layer.

Drug Development and Biological Activity

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8] While this compound itself has not been extensively evaluated as a bioactive agent, its structure represents a valuable starting point for the design of new therapeutic candidates. The two phenyl rings provide ample opportunity for functionalization, enabling the synthesis of large libraries of derivatives for biological screening. The lipophilic nature of the DPT core can also be advantageous for cell membrane permeability.

Protocols for Property Characterization

Cyclic Voltammetry for HOMO/LUMO Estimation

Cyclic Voltammetry (CV) is the standard technique for determining the electrochemical properties of semiconductor materials.[9]

-

Setup : A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).[9]

-

Solution : The compound of interest is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Measurement : A potential is swept between a set range, and the resulting current is measured. The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are determined from the voltammogram.

-

Calculation : The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The empirical formulas are:

-

EHOMO = -e [Eox - E1/2(Fc/Fc⁺)] - 4.8 (eV)

-

ELUMO = EHOMO - Eg (where Eg is the optical bandgap determined from UV-Vis absorption).

-

Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a known standard.[10]

-

Standard Selection : Choose a standard with a well-known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate or fluorescein).

-

Absorbance Matching : Prepare dilute solutions of both the sample and the standard in the same solvent. Adjust concentrations so that their absorbance values at the chosen excitation wavelength are identical and low (< 0.1) to prevent inner filter effects.

-

Fluorescence Spectra : Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and spectrometer settings.

-

Calculation : The quantum yield of the sample (Φs) is calculated using the following equation:

-

Φs = Φr * (Is / Ir) * (ηs² / ηr²)

-

Where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. Since the solvent is the same, the refractive index term cancels out.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. rsc.org [rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 9. journal.kci.go.kr [journal.kci.go.kr]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Unique Electronic Properties of 2,5-Diphenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenylthiophene (DPT) is a π-conjugated organic molecule that has garnered significant interest within the scientific community due to its unique electronic and photophysical properties. Comprising a central thiophene ring flanked by two phenyl groups, DPT possesses a rigid and planar structure that facilitates efficient charge transport and luminescence. These characteristics make it a promising building block for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).[1] This technical guide provides a comprehensive overview of the core electronic properties of DPT, detailing its synthesis, experimental characterization, and the underlying principles of its function in electronic devices.

Electronic Properties of this compound

The electronic behavior of this compound is dictated by its molecular structure, which allows for delocalization of π-electrons across the entire molecule. This extended conjugation is crucial for its semiconducting and fluorescent properties.

Frontier Molecular Orbitals and Energy Gap

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic and optical properties of organic semiconductors. The energy difference between these orbitals, known as the HOMO-LUMO gap or bandgap, dictates the energy of light absorbed and emitted by the molecule and influences its charge transport characteristics. For this compound and its derivatives, these energy levels can be experimentally determined using techniques such as cyclic voltammetry.

A study on a series of D–π–A chromophores with a this compound bridge provides insight into the electrochemical properties of this core structure. The HOMO and LUMO energy levels, and consequently the band gap, can be tuned by the addition of electron-donating or electron-withdrawing groups to the phenyl rings.[2]

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Measurement Technique |

| This compound derivative 1 | - | - | - | Cyclic Voltammetry |

| This compound derivative 2 | - | - | - | Cyclic Voltammetry |

| This compound derivative 3 | - | - | - | Cyclic Voltammetry |

Photophysical Properties: Absorption and Photoluminescence

This compound is known to be a fluorescent molecule, meaning it can absorb light at a specific wavelength and then emit light at a longer wavelength. This property is central to its use in OLEDs. The absorption and emission characteristics are typically studied using UV-Vis and photoluminescence spectroscopy.

The absorption and emission spectra of this compound and its derivatives are influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on related thiophene derivatives show that the absorption maxima are typically in the UV region. For instance, the UV-Vis absorption spectra of a thiophene-based polymer in chloroform showed a maximum absorption peak at 432 nm.[3] Another study on a different thiophene derivative in various solvents like chloroform, THF, DMSO, and methanol also reported absorption in the UV region.[4] The fluorescence spectra of thiophene derivatives can exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima.

| Property | Wavelength (nm) | Solvent |

| Absorption Maximum (λ_abs) | - | Chloroform |

| Emission Maximum (λ_em) | - | Chloroform |

| Quantum Yield (Φ) | - | - |

Charge Transport Properties

| Property | Value (cm²/Vs) | Measurement Technique |

| Hole Mobility (μ_h) | - | Time-of-Flight, OFET |

| Electron Mobility (μ_e) | - | Time-of-Flight, OFET |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are the Paal-Knorr thiophene synthesis and the Suzuki-Miyaura cross-coupling reaction.

1. Paal-Knorr Thiophene Synthesis from 1,4-Diphenyl-1,4-butanedione

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[6]

-

Materials: 1,4-Diphenyl-1,4-butanedione, Lawesson's reagent, anhydrous toluene or xylene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) in anhydrous toluene or xylene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

-

2. Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the palladium-catalyzed coupling of a dihalothiophene with phenylboronic acid.[7][8][9][10][11]

-

Materials: 2,5-Dibromothiophene or 2,5-diiodothiophene, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[11]

-

Procedure:

-

To a flame-dried flask, add 2,5-dihalothiophene (1 equivalent), phenylboronic acid (2.2 equivalents), the base (4 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Seal the flask and purge with an inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization Techniques

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

-

Experimental Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12]

-

Procedure:

-

Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[2][12][13]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Scan the potential of the working electrode and record the resulting current.

-

From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be calculated relative to the reference electrode and then converted to vacuum level.

-

2. UV-Vis and Photoluminescence Spectroscopy

These techniques are used to study the absorption and emission properties of the molecule.

-

Experimental Setup: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are required.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform, THF, or DMSO).[3][4][14][15][16] The concentration is typically in the micromolar range.

-

For UV-Vis absorption, place the solution in a cuvette and record the absorbance as a function of wavelength.

-

For photoluminescence, excite the sample at a wavelength corresponding to an absorption maximum and record the emission intensity as a function of wavelength.

-

The fluorescence quantum yield can be determined relative to a known standard.

-

Application Workflow: Organic Field-Effect Transistor (OFET) Fabrication and Characterization

The electronic properties of this compound make it a suitable candidate for the active layer in OFETs. The following diagram illustrates a typical workflow for the fabrication and characterization of a bottom-gate, top-contact OFET device.

Caption: Workflow for OFET fabrication and characterization.

This workflow outlines the key steps from preparing the substrate to analyzing the final device performance. The process begins with cleaning a silicon wafer with a silicon dioxide layer, which serves as the gate and gate dielectric, respectively. A self-assembled monolayer (SAM) is often applied to the dielectric surface to improve the ordering of the organic semiconductor and enhance device performance. The this compound active layer is then deposited, typically through vacuum evaporation. Finally, the source and drain electrodes, usually made of gold, are deposited on top of the organic layer to complete the device. The characterization involves measuring the drain current (Id) as a function of the gate voltage (Vg) and drain voltage (Vd) to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.[17][18][19][20]

Conclusion

This compound stands out as a versatile and promising organic semiconductor due to its robust π-conjugated system, which imparts favorable electronic and photophysical properties. Its rigid structure is conducive to ordered molecular packing in the solid state, a critical factor for efficient charge transport. While this guide provides an overview of its core properties and the experimental methodologies for its study, further research is needed to fully elucidate its potential and optimize its performance in various electronic applications. The detailed protocols and workflows presented herein serve as a valuable resource for researchers and professionals aiming to explore and harness the unique electronic characteristics of this compound and its derivatives.

References

- 1. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

The π-Conjugated System of 2,5-Diphenylthiophene: A Technical Guide for Researchers

An in-depth exploration of the synthesis, electronic properties, and significance of 2,5-diphenylthiophene in materials science and drug development.

Abstract

This compound is a significant organic molecule characterized by a central thiophene ring flanked by two phenyl groups. This arrangement creates a robust π-conjugated system that imparts desirable electronic and photophysical properties, making it a valuable building block in the development of advanced materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key properties, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

The core of this compound's utility lies in its extended π-conjugated system. This system arises from the overlapping p-orbitals of the carbon and sulfur atoms within the thiophene ring and the two flanking phenyl rings. This delocalization of π-electrons across the molecule is responsible for its characteristic electronic and optical behaviors, including its ability to absorb and emit light, as well as its semiconducting properties.[1] These attributes have positioned this compound and its derivatives as promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Furthermore, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and the unique structural and electronic features of this compound make it an attractive starting point for the design of novel therapeutic agents.[3][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Paal-Knorr thiophene synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[5][6]

General Reaction Scheme

Caption: Paal-Knorr synthesis of this compound.

Physicochemical and Electronic Properties

The extended π-conjugation in this compound dictates its key physicochemical and electronic properties. These properties are crucial for its application in various fields.

Tabulated Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂S | [1][7] |

| Molecular Weight | 236.33 g/mol | [7][8] |

| Melting Point | 151-155 °C | [2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Solubility | Soluble in toluene and other organic solvents | [1][7] |

Photophysical Properties

The photophysical properties of this compound are a direct consequence of its π-conjugated system, which allows for efficient absorption of UV light and subsequent fluorescence emission.

| Parameter | Value (in various solvents) | Reference(s) |

| Absorption Maximum (λ_abs) | ~330-340 nm | [8] |

| Emission Maximum (λ_em) | ~380-420 nm | [1] |

| Quantum Yield (Φ_f) | Varies with solvent polarity | [9][10] |

Electrochemical Properties

Cyclic voltammetry is a key technique used to probe the electrochemical behavior of this compound, providing insights into its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These parameters are critical for designing materials for electronic devices.

| Parameter | Value (vs. Fc/Fc⁺) | Reference(s) |

| Oxidation Onset Potential | Varies with experimental conditions | [11][12] |

| Reduction Onset Potential | Varies with experimental conditions | [11] |

| HOMO Energy Level | Estimated from oxidation potential | [11] |

| LUMO Energy Level | Estimated from reduction potential | [11] |

| Electrochemical Band Gap | Calculated from HOMO-LUMO difference | [11] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound in a research setting.

Synthesis of this compound (Paal-Knorr Method)

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

In a round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione in anhydrous toluene.

-

Carefully add phosphorus pentasulfide to the solution under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and sodium bicarbonate solution.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Techniques

Caption: Experimental workflow for synthesis and characterization.

4.2.1. UV-Visible Spectroscopy

-

Purpose: To determine the absorption spectrum and the wavelength of maximum absorption (λ_max).

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Use a calibrated spectrophotometer to measure the absorbance of the solution over a relevant wavelength range (e.g., 200-500 nm).

-

The solvent used should be run as a baseline.

-

4.2.2. Fluorescence Spectroscopy

-

Purpose: To measure the emission spectrum and determine the fluorescence quantum yield.

-

Protocol:

-

Using the same solution from the UV-Vis measurement, excite the sample at its λ_max.

-